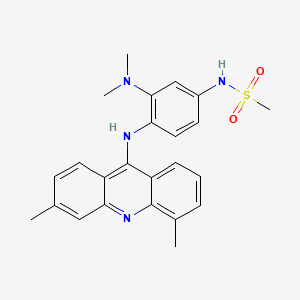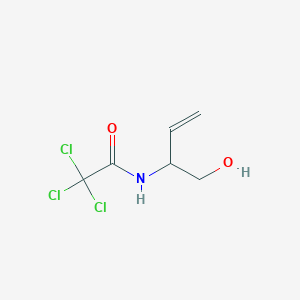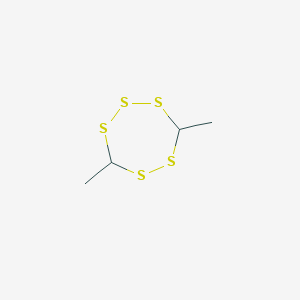
1,2,3,5,6-Pentathiepane, 4,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6-Pentathiepane, 4,7-dimethyl- typically involves the cyclization of appropriate precursors containing sulfur and carbon atoms. One common method is the reaction of dimethyl disulfide with sulfur dichloride, followed by cyclization under controlled conditions .
Industrial Production Methods
the synthesis likely involves similar cyclization reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6-Pentathiepane, 4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfur-containing compounds.
Scientific Research Applications
1,2,3,5,6-Pentathiepane, 4,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,5,6-Pentathiepane, 4,7-dimethyl- involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress and sulfur metabolism.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentathiepane: Another sulfur-containing heterocycle with a similar structure but different substitution pattern.
1,2,3,4,6-Pentathiepane: A related compound with a different arrangement of sulfur atoms in the ring.
Uniqueness
1,2,3,5,6-Pentathiepane, 4,7-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
101517-94-6 |
|---|---|
Molecular Formula |
C4H8S5 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
4,7-dimethyl-1,2,3,5,6-pentathiepane |
InChI |
InChI=1S/C4H8S5/c1-3-5-6-4(2)8-9-7-3/h3-4H,1-2H3 |
InChI Key |
NGHSPVUOJNZCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1SSC(SSS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


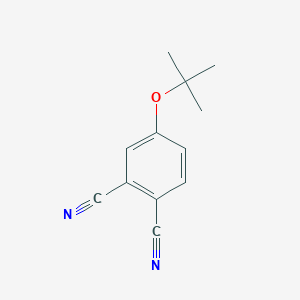



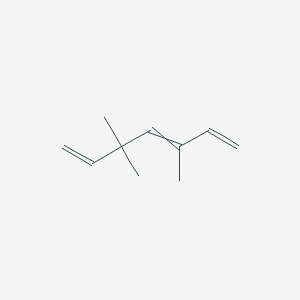


![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)


